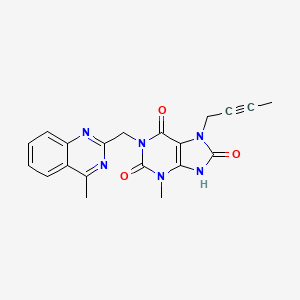
Linagliptin Emp Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linagliptin Emp Impurity D is a process-related impurity of Linagliptin, a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . The presence of impurities in drug substances can significantly impact the quality and safety of the drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Linagliptin Emp Impurity D involves complex chemical processes. One method involves using a crude Linagliptin product as a raw material, reacting it with an azo catalyst and an acid to obtain the impurity compound . Another method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate .
Industrial Production Methods
The industrial production of Linagliptin involves several steps, including nucleophilic substitution reactions and the use of protecting groups to generate the final product, which is then refined to obtain a high-purity Linagliptin product .
Chemical Reactions Analysis
Types of Reactions
Linagliptin Emp Impurity D undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and azo catalysts . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various process-related impurities, which are identified and characterized using spectral data such as mass spectrometry (MS), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance ((13)C-NMR), and infrared spectroscopy (IR) .
Scientific Research Applications
Linagliptin Emp Impurity D has several scientific research applications, including:
Chemistry: Used in the synthesis and characterization of impurities to ensure the quality control of Linagliptin.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Used in the development and validation of analytical methods for the manufacture of Linagliptin.
Industry: Employed in the pharmaceutical industry to monitor and control impurities during the production of Linagliptin
Mechanism of Action
Linagliptin Emp Impurity D, like Linagliptin, is a dipeptidyl peptidase-4 inhibitor. It works by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This mechanism helps in managing hyperglycemia in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Linagliptin Emp Impurity D include other process-related impurities of Linagliptin, such as Linagliptin-related compound C .
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the quality and safety of Linagliptin as a pharmaceutical product .
Conclusion
This compound plays a significant role in the quality control and safety of Linagliptin, a vital medication for managing type 2 diabetes. Its preparation, chemical reactions, and scientific applications highlight its importance in pharmaceutical research and industry.
Properties
Molecular Formula |
C20H18N6O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C20H18N6O3/c1-4-5-10-25-16-17(23-19(25)28)24(3)20(29)26(18(16)27)11-15-21-12(2)13-8-6-7-9-14(13)22-15/h6-9H,10-11H2,1-3H3,(H,23,28) |
InChI Key |
HCHFTEGIRKLKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
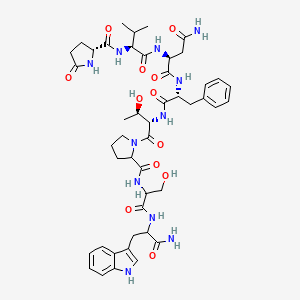

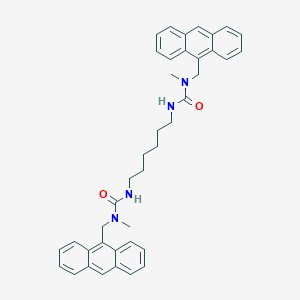
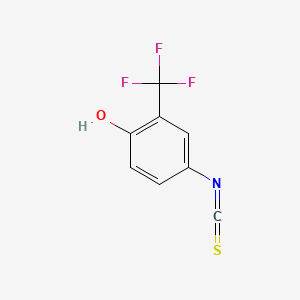
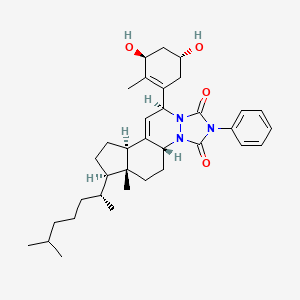
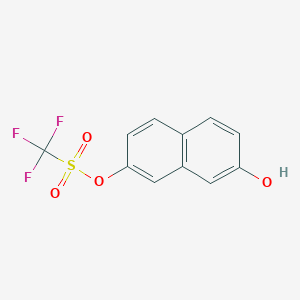
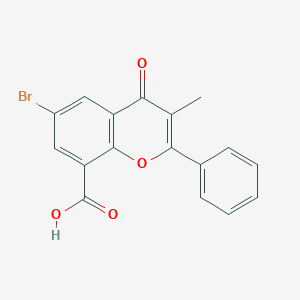
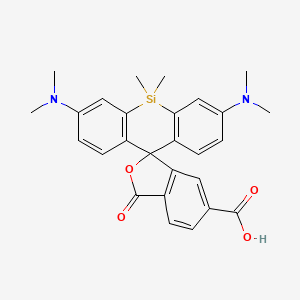
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
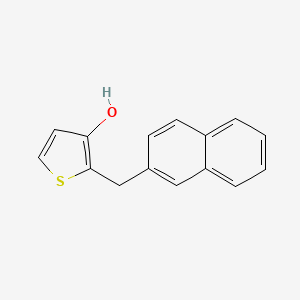
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
